molecular formula C3H6O3 B583801 DL-[1,2,3-13C3]Glyceraldehyde CAS No. 478529-56-5

DL-[1,2,3-13C3]Glyceraldehyde

Cat. No.: B583801
CAS No.: 478529-56-5
M. Wt: 93.055
InChI Key: MNQZXJOMYWMBOU-VMIGTVKRSA-N
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Description

DL-[1,2,3-13C3]Glyceraldehyde: is an isotopically labeled form of glyceraldehyde, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. Glyceraldehyde is the simplest of all aldoses and plays a crucial role in various biochemical processes. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-[1,2,3-13C3]Glyceraldehyde can be synthesized through the isotopic labeling of glyceraldehyde. One common method involves the use of carbon-13 labeled precursors in the synthesis process. The general preparation method includes synthesizing glyceraldehyde or performing isotope labeling after extraction from natural sources .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of isotopically labeled glyceraldehyde using advanced chemical techniques. This process ensures high purity and consistency, which are essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: DL-[1,2,3-13C3]Glyceraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-[1,2,3-13C3]Glyceraldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-[1,2,3-13C3]Glyceraldehyde involves its participation in various biochemical reactions. It acts as an intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway. The isotopic labeling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

    DL-Glyceraldehyde: The non-labeled form of glyceraldehyde.

    Dihydroxyacetone: An isomer of glyceraldehyde.

    Glyceric acid: The oxidized form of glyceraldehyde.

    Glycerol: The reduced form of glyceraldehyde

Uniqueness: DL-[1,2,3-13C3]Glyceraldehyde is unique due to its isotopic labeling, which makes it an invaluable tool in research. The carbon-13 labeling allows for precise tracking and analysis in metabolic studies, providing detailed insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2,3-dihydroxy(1,2,3-13C3)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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